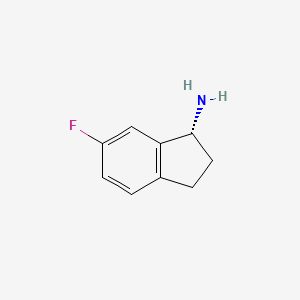

(R)-6-Fluoro-indan-1-ylamine

CAS No.: 790208-54-7

Cat. No.: VC2641423

Molecular Formula: C9H10FN

Molecular Weight: 151.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790208-54-7 |

|---|---|

| Molecular Formula | C9H10FN |

| Molecular Weight | 151.18 g/mol |

| IUPAC Name | (1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine |

| Standard InChI | InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2/t9-/m1/s1 |

| Standard InChI Key | KZXWOWJBKSZXAL-SECBINFHSA-N |

| Isomeric SMILES | C1CC2=C([C@@H]1N)C=C(C=C2)F |

| SMILES | C1CC2=C(C1N)C=C(C=C2)F |

| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)F |

Introduction

(R)-6-Fluoro-indan-1-ylamine is a chiral fluorinated aromatic amine belonging to the class of indan derivatives. Its unique molecular structure and potential biological activity make it a compound of significant interest in medicinal chemistry and synthetic organic chemistry.

Synthesis

The synthesis of (R)-6-Fluoro-indan-1-ylamine typically involves multi-step reactions starting from indane derivatives:

-

Functional Group Introduction: Fluorination at the 6th position of the indane ring.

-

Amination: Addition of an amine group at the 1st position.

-

Chiral Resolution or Catalysis: Use of chiral catalysts or auxiliaries to ensure enantioselectivity for the (R)-enantiomer.

Chemical Reactivity

The compound's reactivity is influenced by its fluorinated and aminated structure:

-

Basicity: The lone pair on the nitrogen atom makes it weakly basic, allowing it to form salts with acids.

-

Nucleophilicity: The amine group enables nucleophilic substitution reactions with electrophiles such as alkyl halides.

-

Electrophilic Interactions: The fluorine atom enhances reactivity toward electrophiles by withdrawing electron density from the aromatic ring.

These properties make it a versatile building block for synthesizing complex organic molecules.

Biological Significance

(R)-6-Fluoro-indan-1-ylamine has garnered attention for its potential applications in medicinal chemistry:

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (S)-6-Fluoro-indan-1-ylamine | Opposite chiral configuration | Likely different biological activity |

| 6-Chloro-indan-1-ylamine | Chlorine instead of fluorine | Different reactivity due to chlorine |

| Indan-1-ylamine | No halogen substitution | Simpler structure, lacks fluorinated properties |

| (R)-4-Methyl-indan-1-ylamine | Methyl group instead of fluorine | Altered chemical reactivity |

The fluorinated nature of (R)-6-Fluoro-indan-1-ylamine distinguishes it from its analogs, as fluorination often enhances metabolic stability and receptor binding affinity in drug design.

Applications

The compound's applications extend across various fields:

-

Medicinal Chemistry:

-

Precursor for pharmaceutical agents targeting neurological conditions.

-

-

Organic Synthesis:

-

Intermediate for creating complex molecules with tailored properties.

-

-

Research Tool:

-

Used to study the effects of chirality and fluorination on biological activity.

-

Safety and Handling

According to available material safety data sheets (MSDS), (R)-6-Fluoro-indan-1-ylamine is primarily used in laboratory settings and requires standard precautions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume